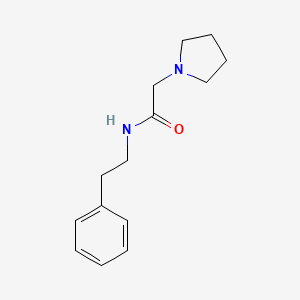
2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Vue d'ensemble
Description
2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, also known as THPN, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. THPN is a nicotinonitrile derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is not fully understood. However, it has been reported to inhibit the activity of different enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been shown to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in different tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit good stability under different conditions. Moreover, 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been shown to exhibit low toxicity and to have good solubility in different solvents. However, 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Moreover, 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
Orientations Futures
There are several future directions for the study of 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. Firstly, more studies are needed to elucidate the mechanism of action of 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile and to identify its molecular targets. Secondly, the potential applications of 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in different fields, including cancer therapy, neuroprotection, and anti-inflammation, need to be explored further. Moreover, more studies are needed to evaluate the safety and efficacy of 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in clinical settings. Finally, the synthesis of 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile derivatives with improved properties and applications should be explored.
Applications De Recherche Scientifique
2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been studied extensively for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has also been shown to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, 2-(hexylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-hexylsulfanyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-3-4-5-9-16-29-25-23(18-26)22(19-12-14-21(28-2)15-13-19)17-24(27-25)20-10-7-6-8-11-20/h6-8,10-15,17H,3-5,9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEGNVMATSOBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4673545.png)
![N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4673564.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)

![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4673617.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4673638.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)
![1-(4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-5-pyrimidinyl)ethanone](/img/structure/B4673647.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)